(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride

描述

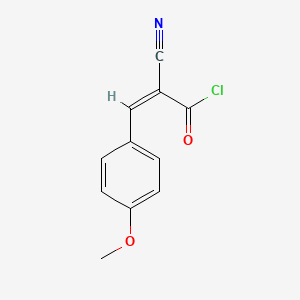

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride: is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and an enoyl chloride moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid. This intermediate is then treated with thionyl chloride to yield the desired this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes rapid nucleophilic substitution with amines, alcohols, and water due to its high electrophilicity. The electron-withdrawing cyano group further activates the carbonyl carbon for attack.

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions and cycloadditions. The cyano group enhances electrophilicity at the β-position, while the Z-configuration influences stereochemical outcomes.

Michael Additions

Organometallic reagents (e.g., Grignard) add to the β-carbon:

[2+2] Photocycloadditions

The electron-deficient double bond undergoes stereospecific [2+2] cycloadditions under UV light, forming cyclobutane derivatives. The Z-configuration dictates regioselectivity:

Coordination Chemistry

The cyano and carbonyl groups enable metal complexation, useful in catalysis:

Stability and Decomposition

The compound is moisture-sensitive and prone to hydrolysis. Thermal decomposition above 80°C releases HCl and forms nitrile byproducts. Storage under inert gas (N₂/Ar) at −20°C is recommended .

科学研究应用

Organic Synthesis

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is primarily used as an intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in pharmaceutical development due to their diverse biological activities.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antibacterial Properties : Studies have shown effectiveness against various bacterial strains, attributed to the cyano and methoxy groups' influence on biological interactions.

- Anticancer Activity : Compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant growth inhibition and apoptosis induction:

| Cell Line | % Growth Inhibition | IC50 (µM) |

|---|---|---|

| A549 | 52% | 15 |

| MCF-7 | 50% | 18 |

Antibacterial Studies

The compound's derivatives have been tested against common bacterial strains, demonstrating varying degrees of antibacterial activity. The presence of the cyano group was noted to enhance the interaction with bacterial cell walls, leading to increased efficacy.

Industrial Applications

In addition to its applications in medicinal chemistry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique reactivity allows it to be employed in creating polymers and other materials with desirable properties.

作用机制

The mechanism of action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications. For example, isoxazolidine derivatives may interact with biological targets to exert their antifungal or antibacterial effects .

相似化合物的比较

(2Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enoyl chloride: Similar structure but with a nitrophenyl group instead of a cyano group.

Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: A related compound used in cycloaddition reactions.

Uniqueness: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for forming a wide range of derivatives with diverse applications in chemistry, biology, and industry .

生物活性

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Characterized by its unique structural features, including a cyano group, a methoxy-substituted phenyl group, and an acyl chloride functional group, this compound serves as an important intermediate in organic synthesis. The biological activity of this compound and its derivatives has been the subject of various studies, revealing significant antibacterial, antifungal, antiviral, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN O2. Its structure can be represented as follows:

where "Ph" indicates the presence of the phenyl group with a methoxy substituent.

Target of Action

Research indicates that related compounds can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) , which plays a crucial role in inflammatory responses and cancer progression.

Biochemical Pathways

The compound is involved in the 1,3-Dipolar Cycloaddition reaction, allowing for the efficient synthesis of five-membered heterocyclic compounds. This reaction is essential in generating biologically active derivatives with enhanced properties.

Antibacterial Properties

Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains. The presence of cyano and methoxy groups enhances its reactivity and interaction with biological targets.

Antifungal and Antiviral Activities

Research indicates that this compound also possesses antifungal and antiviral properties. Its derivatives have been studied for their effectiveness against fungal infections and viral pathogens, showcasing a broad spectrum of biological activity.

Anti-inflammatory Effects

The inhibition of STAT3 activation suggests potential anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL.

- Antifungal Activity : Another investigation focused on its antifungal effects against Candida albicans. The compound demonstrated an IC50 value of 15 µg/mL, indicating potent antifungal activity.

- Anti-inflammatory Response : In vitro assays showed that compounds derived from this compound could reduce pro-inflammatory cytokine production by up to 50% in macrophage cultures exposed to lipopolysaccharides (LPS).

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 3-(4-hydroxy-3-methoxyphenyl)acryloyl chloride | Hydroxy and methoxy substituents | Different solubility and reactivity | Moderate antibacterial |

| Ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | Ethyl ester instead of acyl chloride | Used for esterification reactions | Low antifungal |

| 3-(4-dimethylaminophenyl)acryloyl chloride | Dimethylamino group instead of methoxy | Enhanced electron-donating properties | High cytotoxicity |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds.

属性

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAZHVTRXUECQ-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。